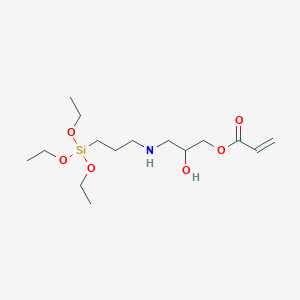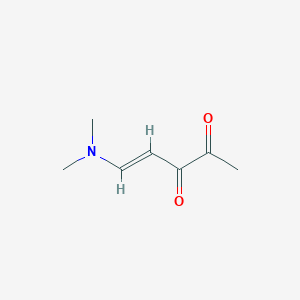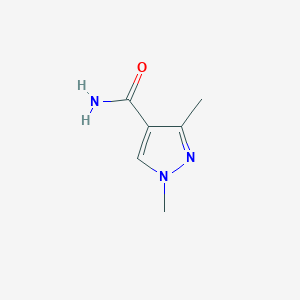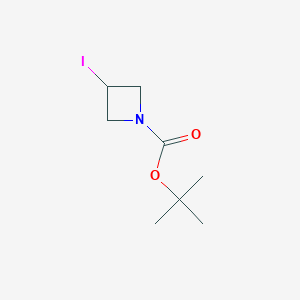
2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves Michael addition reactions or esterification processes, where key functional groups are introduced to achieve desired properties. For instance, the hydrolytic condensation of Y-shaped triethoxysilanes with hydroxyl and fluoroalkyl groups leads to amphiphilic silsesquioxane nanoparticles.Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate, with its functional groups, plays a crucial role in its reactivity and the properties of resulting polymers. These structures facilitate bonding and cross-linking in polymers, impacting the material’s physical and chemical characteristics.Chemical Reactions Analysis
Chemical reactions involving 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate are central to its application in creating polymers with specific functionalities. Reactions such as free radical polymerization are commonly used to synthesize polymers with desired properties, including hydrophilic poly (acrylamides) that demonstrate specific interactions with water and other molecules.Applications De Recherche Scientifique
Organosiloxane-Acrylate Copolymer Composite
Xu Liang (2003) explored the use of similar monomers in creating organosiloxane-acrylate copolymers. These copolymers exhibit excellent mechanical properties and water resistance, suggesting potential applications in areas requiring durable and moisture-resistant materials [Xu Liang, 2003].
Functional Modification in Hydrogels
H. M. Aly and H. L. A. El-Mohdy (2015) studied the modification of hydrogels with various amines, including structures similar to 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate. These modifications improved the hydrogels' thermal stability and potential in medical applications due to enhanced antibacterial and antifungal activities [H. M. Aly, H. L. A. El-Mohdy, 2015].
Hybrid Membrane Development
Zhihua Lu, Guojun Liu, and S. Duncan (2003) worked on hybrid membranes using similar compounds, focusing on applications in biomedical fields and perm-selective barriers for commercial and military technologies. These membranes showed high water vapor permeability and could be customized for specific applications [Zhihua Lu, Guojun Liu, S. Duncan, 2003].
Biocompatibility in Drug Delivery
Mei-Show Lin, P. Xu, and W. Zhong (2012) explored the use of poly(2-hydroxyethyl acrylate)/silica composites for drug delivery. They found that these composites, incorporating structures akin to 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate, demonstrated controlled drug release and improved biocompatibility [Mei-Show Lin, P. Xu, W. Zhong, 2012].
Synthesis and Application in Organic Chemistry
Mizzanoor Rahaman et al. (2020) discussed the significance of compounds like 3-hydroxy-2-aryl acrylate in organic and medicinal chemistry, highlighting their role as precursors in drug development and natural product synthesis [Mizzanoor Rahaman et al., 2020].
Propriétés
IUPAC Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6Si/c1-5-15(18)19-13-14(17)12-16-10-9-11-23(20-6-2,21-7-3)22-8-4/h5,14,16-17H,1,6-13H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBXNICXUCXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCC(COC(=O)C=C)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432914 |
Source


|
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate | |
CAS RN |
123198-57-2 |
Source


|
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Acryloxy-2-hydroxypropyl)-3-amino-propyltriethoxysilane; 50% in ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)


